molecular formula C9H12N6O4 B093485 2-Azaadenosine CAS No. 146-94-1

2-Azaadenosine

Cat. No.: B093485
CAS No.: 146-94-1
M. Wt: 268.23 g/mol
InChI Key: JNGWKCBNKZBPLB-UUOKFMHZSA-N
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Description

2-Azaadenosine, also known as this compound, is a useful research compound. Its molecular formula is C9H12N6O4 and its molecular weight is 268.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Deamination Reactions

One of the primary reactions involving 2-azaadenosine is its deamination by adenosine deaminase (ADAR) enzymes. This reaction converts this compound into inosine, similar to the deamination of natural adenosine.

  • Mechanism : The deamination process involves the following steps:

    • Binding : The enzyme ADAR binds to the RNA substrate containing this compound.

    • Nucleophilic Attack : A hydroxide ion, activated by a metal ion in the enzyme's active site, attacks the nitrogen atom of the purine ring.

    • Formation of Intermediate : This results in a tetrahedral intermediate that collapses to release ammonia and produce inosine .

Effect of Substitution on Reaction Rates

The substitution at the 2-position significantly influences the reaction kinetics:

  • Studies show that the presence of an aza group at this position can accelerate the rate of deamination by up to 17-fold compared to unmodified adenosine, depending on the RNA context .

Inhibition Studies

Research indicates that this compound can act as a competitive inhibitor for ADAR enzymes:

  • IC50 Values : The IC50 value for 8-azanebularine (a related compound) was reported to be approximately 15 mM, indicating significant inhibitory potential when used in high concentrations .

Characterization Techniques

Characterization of synthesized compounds is usually performed using:

  • NMR Spectroscopy : To confirm structural integrity and identify functional groups.

  • Mass Spectrometry : To determine molecular weight and purity.

Role in RNA Editing

The ability of this compound to enhance A-to-I editing makes it a valuable tool in studying RNA dynamics and function:

  • It has been observed that incorporation of this compound into RNA substrates can improve editing efficiency by ADARs, which is crucial for proper gene expression regulation .

Potential Therapeutic Uses

Given its role as an ADAR inhibitor, there is potential for therapeutic applications:

  • Research has indicated that compounds like 8-azaadenosine may be effective in treating conditions where ADAR activity is dysregulated, such as certain cancers .

Properties

CAS No.

146-94-1

Molecular Formula

C9H12N6O4

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(4-aminoimidazo[4,5-d]triazin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C9H12N6O4/c10-7-4-8(13-14-12-7)15(2-11-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,12,13)/t3-,5-,6-,9-/m1/s1

InChI Key

JNGWKCBNKZBPLB-UUOKFMHZSA-N

SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

Isomeric SMILES

C1=NC2=C(N=NN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC2=C(N=NN=C2N1C3C(C(C(O3)CO)O)O)N

Synonyms

2-azaadenosine

Origin of Product

United States

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